molecular formula C21H25N5O2 B2680552 3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-51-4

3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2680552
CAS RN: 877644-51-4
M. Wt: 379.464
InChI Key: TYCCLRQELMNTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research for its ability to inhibit EGFR signaling, which plays a crucial role in cell proliferation, differentiation, and survival.

Scientific Research Applications

Synthesis and Properties

  • Mesoionic Purinone Analogs Synthesis : Mesoionic compounds, including those related to "3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," have been synthesized and studied for their unique chemical properties. These analogs undergo hydrolytic ring-opening reactions and have potential applications in developing novel chemical entities (Coburn & Taylor, 1982).

Biological Evaluation and Potential Applications

  • Antidepressant and Anxiolytic Potential : Derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential antidepressant and anxiolytic properties. These studies suggest the compound's derivatives could serve as lead compounds for developing new therapeutic agents (Zagórska et al., 2016).

Structural and Mechanistic Insights

  • Racemic Synthesis and Analysis : Research on racemic derivatives related to "3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" has provided insights into their structural properties, synthesis methods, and potential for further chemical modifications. These studies contribute to understanding the compound's chemical behavior and possible applications in drug design (Prasad et al., 2018).

Purine Alkaloids and Natural Products

  • Purine Alkaloids Discovery : Research into purine alkaloids from marine sources has led to the discovery of novel compounds with weak cytotoxicity towards human cancer cell lines. While not directly related to "3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," these studies highlight the diverse biological activities of purine derivatives and their potential in discovering new bioactive compounds (Qi, Zhang, & Huang, 2008).

properties

IUPAC Name

4,7,8-trimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)11-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-10-8-7-9-13(16)3/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCCLRQELMNTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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